isodecanol

説明

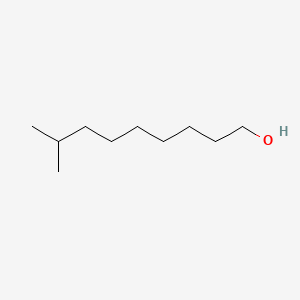

Structure

3D Structure

特性

IUPAC Name |

8-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, C10H21OH | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058660 | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Solubility in water, g/100ml: 2.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isodecanol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Isodecanol (CAS: 25339-17-7), a branched-chain C10 alcohol, is a versatile liquid that serves as a key intermediate, solvent, and performance-enhancing additive in numerous chemical and industrial processes.[1][2] As a mixture of isomers, typically consisting of trimethyl-1-heptanols and dimethyl-1-octanols, its unique branched structure imparts properties such as low volatility and excellent compatibility with organic materials.[2] This guide provides a comprehensive overview of this compound's chemical properties, laboratory applications, and safety protocols, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid characterized by a mild alcoholic odor.[2][3] Its physical and chemical properties are critical for its application in a laboratory setting. Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [4][5] |

| Molecular Weight | 158.28 g/mol | [5] |

| Appearance | Clear, colorless liquid | [2][6] |

| Odor | Mild, characteristic alcohol odor | [2][3] |

| Density | 0.838 - 0.841 g/mL at 20°C | [7][8] |

| Boiling Point | 215 - 225°C at 760 mmHg | [6][7] |

| Melting Point | -60°C to 7°C (Varies with isomer mix) | [7][8] |

| Flash Point | 87.1 - 104°C | [2][9] |

| Auto-ignition Temperature | ~266 - 280°C | [2][10] |

| Vapor Pressure | ~0.02 - 0.0365 mmHg at 25°C | [2][3][6] |

| Vapor Density | ~5.5 (Air = 1) | [2][3] |

| Refractive Index | ~1.434 - 1.440 at 20°C | [6] |

| Solubility | Insoluble or low solubility in water; soluble in most organic solvents like alcohol, benzene (sparingly), and chloroform (slightly). | [3][6] |

| logP (Octanol/Water Partition Coefficient) | ~3.71 - 3.94 | [2] |

Laboratory and Industrial Applications & Methodologies

This compound's utility spans various applications, from the synthesis of performance materials to its role in extraction and formulation processes.

1. Precursor for Plasticizer Synthesis (Diisodecyl Phthalate - DIDP)

A primary application of this compound is in the synthesis of high-molecular-weight plasticizers, most notably Diisodecyl Phthalate (DIDP). DIDP is valued for its low volatility, high thermal stability, and excellent electrical resistance, making it ideal for durable polymer applications.

Experimental Protocol: Laboratory-Scale Synthesis of DIDP

The synthesis is a two-stage esterification reaction between this compound and phthalic anhydride.[4]

-

Materials: Phthalic anhydride, this compound (molar ratio of this compound to phthalic anhydride typically 2.3:1 to 2.7:1), tetra-isopropyl titanate (catalyst), 5% sodium carbonate solution, deionized water.[4]

-

Apparatus: A reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Methodology:

-

Mono-esterification: Charge the reactor with phthalic anhydride and this compound. Purge with nitrogen and begin stirring. Heat the mixture to 140-150°C to facilitate the formation of the monoester.[6][11] This initial reaction is typically rapid.[4]

-

Di-esterification: Add the titanate catalyst. Increase the temperature to 180-220°C. Water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards the formation of the diester, DIDP. Monitor the reaction's progress by measuring the acid value of the mixture; the reaction is complete when the acid value drops to a predetermined low level.

-

Purification:

-

Cool the reaction mixture and remove excess this compound via vacuum distillation.

-

Neutralize the crude product by washing with a sodium carbonate solution to remove any residual acid catalyst and unreacted phthalic anhydride.

-

Wash the ester with deionized water until the aqueous phase is neutral.

-

Dry the final product under vacuum to remove residual water, yielding purified DIDP.

-

2. Component in Lubricant Formulations

This compound is used both as a direct additive and as a reactant for synthesizing ester base oils in advanced lubricant formulations.[10] Its branched structure contributes to favorable viscosity stability and anti-wear properties.[10][12]

Methodology: Evaluating Anti-Wear Properties (ASTM D4172)

The four-ball wear test is a standard method to evaluate the anti-wear properties of a lubricant.

-

Preparation: A lubricant blend containing this compound is prepared.

-

Test Execution: Three steel balls are clamped together in a cup containing the lubricant, and a fourth ball is rotated against them under a specified load (e.g., 392 N), speed, and temperature (e.g., 75°C).[3]

-

Analysis: After a set duration, the wear scars on the three stationary balls are measured. A smaller wear scar diameter indicates superior anti-wear protection.[3] this compound-based formulations often show smaller wear scars compared to conventional mineral oils.[3]

3. Anti-Foaming Agent

In processes like textile manufacturing and lubricant formulation, foam can reduce efficiency and product quality.[7] this compound acts as an effective anti-foaming agent by reducing surface tension and destabilizing the liquid films that create foam.[7]

Methodology: Evaluating Defoaming Efficacy (Gas Sparging Method)

-

Setup: A known volume of a foaming liquid is placed in a graduated cylinder equipped with a gas sparger.[8]

-

Foam Generation: Air is introduced at a constant flow rate to generate a stable foam column. The initial foam volume is recorded.[8]

-

Agent Addition: A specific concentration of this compound is added to the liquid.

-

Measurement: The time taken for the foam to collapse (knockdown time) is recorded. Gas flow is continued to assess the agent's ability to suppress subsequent foam formation over time (persistence).[8]

4. Solvent in Extraction Processes

This compound's chemical resistance and solvent properties make it suitable for extraction processes, such as in the production of phosphoric acid.[13] In wet-process phosphoric acid purification, organic solvents like alcohols are used to extract phosphoric acid from aqueous solutions containing impurities.[9][14]

Safety and Handling in the Laboratory

This compound is a combustible liquid and can cause skin and serious eye irritation.[2][7] Adherence to proper safety protocols is mandatory for its handling.

-

Personal Protective Equipment (PPE): Wear protective gloves (tested to EN 374), safety goggles or a face shield, and appropriate lab clothing.[2][7]

-

Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control airborne mists or vapors.[10]

-

Handling: Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge. Use non-sparking tools. Keep away from open flames, heat, and strong oxidants.[2][10]

-

Storage: Store in a cool, well-ventilated place, separated from strong oxidants. Keep containers tightly sealed.[2]

-

Spills: In case of a spill, collect the liquid in sealable containers. Absorb the remaining liquid with sand or an inert absorbent and dispose of it according to local regulations.[10]

References

- 1. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 25339-17-7 [chemicalbook.com]

- 6. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites [openchemicalengineeringjournal.com]

- 13. This compound | 25339-17-7 | FI168527 | Biosynth [biosynth.com]

- 14. gct.com.tn [gct.com.tn]

Synthesis of Isodecanol via the Oxo Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isodecanol, a crucial branched-chain alcohol, through the industrially significant oxo process. This document details the underlying chemical transformations, experimental protocols, and key process parameters, with a focus on providing actionable data for research and development professionals.

Introduction

This compound is a ten-carbon branched primary alcohol that, due to its unique properties, finds extensive application as a precursor in the synthesis of plasticizers, lubricants, and surfactants. The oxo process, also known as hydroformylation, is the primary industrial route for its production. This process involves the reaction of a C9 olefin, typically a propylene trimer (nonene), with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an intermediate aldehyde, which is subsequently hydrogenated to yield this compound. The term "this compound" refers to a mixture of C10 isomers, with the specific composition depending on the nonene feedstock and the precise reaction conditions.[1][2]

The Oxo Process: Core Reactions

The synthesis of this compound via the oxo process is a two-stage reaction sequence:

-

Hydroformylation of Nonenes: In this initial step, a mixture of nonene isomers reacts with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst to produce a mixture of C10 aldehydes (decanals). This reaction is the core of the oxo process and dictates the isomeric distribution of the final product. Both cobalt and rhodium-based catalysts are used industrially, with rhodium catalysts generally exhibiting higher activity and selectivity under milder conditions.[3][4]

-

Hydrogenation of Decanals: The resulting mixture of decanal isomers is then hydrogenated to the corresponding this compound isomers. This step is typically carried out using a nickel-based catalyst.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Hydroformylation of Nonenes

This protocol describes a representative lab-scale hydroformylation of a nonene mixture using a rhodium-based catalyst.

Materials:

-

Nonene feedstock (propylene trimer)

-

Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

-

Triphenylphosphine (TPP) ligand

-

Synthesis gas (CO/H₂ molar ratio typically 1:1 to 1:1.77)[5]

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.

-

Solvent (e.g., ethyl benzoate)[5]

Procedure:

-

The autoclave reactor is thoroughly cleaned and dried.

-

The reactor is charged with the nonene feedstock, the rhodium catalyst precursor, the triphenylphosphine ligand, and the solvent. A typical rhodium concentration is around 300 ppm.[5]

-

The reactor is sealed and purged several times with nitrogen to remove any air.

-

The reactor is then pressurized with synthesis gas to the desired pressure.

-

The stirrer is started, and the reactor is heated to the reaction temperature.

-

The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of nonene and the selectivity to aldehydes.

-

Upon completion of the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

The crude aldehyde mixture is collected for the subsequent hydrogenation step.

Hydrogenation of Decanals

This protocol outlines the hydrogenation of the crude decanal mixture to this compound.

Materials:

-

Crude decanal mixture from the hydroformylation step

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor (can be the same as for hydroformylation)

Procedure:

-

The autoclave reactor is charged with the crude decanal mixture and the Raney® Nickel catalyst (typically 10 wt% of the aldehyde).[7]

-

The reactor is sealed and purged with nitrogen, followed by purging with hydrogen.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

The mixture is stirred and heated to the reaction temperature.

-

The progress of the hydrogenation is monitored by GC analysis of samples to track the disappearance of the aldehydes and the formation of the corresponding alcohols.

-

Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.

-

The reaction mixture is filtered to remove the Raney® Nickel catalyst. The catalyst can often be reused for several cycles.[7]

-

The resulting crude this compound is then subjected to purification.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. It is important to note that the optimal conditions and resulting yields can vary significantly based on the specific catalyst system, reactor design, and feedstock composition.

Table 1: Hydroformylation of Nonenes - Typical Reaction Parameters and Performance

| Parameter | Rhodium-based Catalyst | Cobalt-based Catalyst |

| Catalyst | Rh(acac)(CO)(PPh₃)[5] | HCo(CO)₄[8] |

| Temperature | 105-120 °C[5] | 140 °C[8][9] |

| Pressure | 2.0 MPa[5] | 30 bar (3.0 MPa)[8][9] |

| Syngas (H₂/CO) | 1.13:1[5] | 1:1 to 2:1 |

| Catalyst Conc. | ~300 ppm Rh[5] | - |

| Ligand Conc. | 10% PPh₃[5] | - |

| Aldehyde Selectivity | >93%[5] | High |

| n-/iso-aldehyde Ratio | ~7[5] | Varies |

Table 2: Hydrogenation of Decanals - Typical Reaction Parameters and Performance

| Parameter | Value |

| Catalyst | Raney® Nickel[6][7] |

| Temperature | Room Temperature to 180°C |

| Pressure | 3.0 MPa H₂[7] |

| Catalyst Loading | ~10 wt%[7] |

| Solvent | Water or Alcohol[6][7] |

| Reaction Time | 12-24 hours[7] |

| Alcohol Yield | High (>90%)[6][7] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O[10][11] |

| Molar Mass | 158.28 g/mol [10][11] |

| Appearance | Colorless liquid[10][11] |

| Odor | Weak, alcoholic[10][11] |

| Boiling Point | 215-225 °C[10][12][13] |

| Melting Point | -60 °C[10][11][13] |

| Flash Point | 95 °C[10][12][13] |

| Density | 0.838 g/mL at 20 °C[10][11][12] |

| Solubility in Water | Insoluble[14] |

Purification of this compound

Crude this compound from the hydrogenation step contains several impurities that need to be removed to meet commercial specifications.[1] Common impurities include unreacted nonenes, residual decanals, other alcohols (isooctyl and isononyl), and traces of the catalyst.[1][2]

The primary method for purifying crude this compound is fractional distillation .[1] Due to the high boiling point of this compound, this is often performed under vacuum to prevent thermal degradation of the product.[1] Adsorption techniques using molecular sieves (typically 3A) can be employed to remove water and polar impurities like residual aldehydes.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the oxo process.

Caption: Workflow for the synthesis of this compound via the Oxo process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [chembk.com]

- 11. This compound | 25339-17-7 [chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. chemos.de [chemos.de]

- 14. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodecanol: Structural Isomers and Their Properties

Abstract

Isodecanol (CAS No: 25339-17-7) is a ten-carbon, branched-chain alcohol that is a crucial component in numerous industrial and pharmaceutical applications. It is not a single chemical entity but rather a complex mixture of structural isomers with the general chemical formula C₁₀H₂₂O.[1] This isomeric complexity significantly influences its physicochemical properties and, consequently, its functional performance. In the pharmaceutical and drug development sectors, this compound is utilized as a versatile solvent and a precursor for synthesizing key pharmaceutical intermediates.[1] This guide provides a comprehensive technical overview of this compound's isomeric forms, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Isomerism

The term "this compound" broadly refers to a mixture of C10 branched-chain primary alcohols. The specific composition of commercial this compound can vary significantly depending on the olefin feedstock and the manufacturing process employed.[1][2] The most common isomers found in commercial grades are typically mixtures of trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] 8-methylnonan-1-ol is another frequently cited specific isomer.[1][3]

The branching of the carbon chain is a critical structural feature that differentiates this compound isomers from their straight-chain counterpart, 1-decanol. This branching significantly impacts physical properties such as boiling point, viscosity, and solvency.[1] Generally, increased branching leads to a lower boiling point compared to the linear isomer due to reduced van der Waals forces.[4] The position of the hydroxyl group and the location of the methyl branches also have a substantial influence on the solubility and polarity of the isomers.[5]

Physicochemical Properties

The properties of this compound are typically reported for the mixture of isomers, as this is its most common commercial form. The following table summarizes these properties and provides a comparison with the linear isomer, 1-decanol, to highlight the influence of structural isomerism.

| Property | This compound (Isomer Mixture) | 1-Decanol (Linear Isomer) | Reference |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | [6] |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol | [6] |

| Appearance | Colorless, slightly viscous liquid | Colorless viscous liquid | [3][6] |

| Odor | Mild, characteristic alcoholic odor | Sweet, fat-like odor | [1][6] |

| Melting Point | -60 °C | 6.4 °C | [6][6] |

| Boiling Point | 215-225 °C | 232.9 °C | [6][6] |

| Density | 0.838 g/mL at 20 °C | 0.8297 g/cm³ at 20 °C | [6][6] |

| Flash Point | 95 °C | 82 °C (closed cup) | [6][7] |

| Water Solubility | Insoluble | 37 mg/L at 25 °C (Insoluble) | [3][6][8] |

Experimental Protocols

This compound is primarily synthesized through two main industrial methods: the Oxo process and the Ziegler process.[1]

3.1.1 The Oxo Process (Hydroformylation)

The Oxo process is the most common method for producing this compound from nonenes (C9 olefins).[1] It involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) followed by hydrogenation.[1]

-

Methodology:

-

Reaction: Nonene isomers are reacted with syngas in a high-pressure reactor. This hydroformylation step is typically catalyzed by cobalt or rhodium-based complexes to produce a mixture of C10 aldehydes.[1]

-

Hydrogenation: The resulting aldehydes are then hydrogenated, often using a nickel catalyst, to convert them into the corresponding this compound isomers.[1]

-

Purification: The crude this compound is purified by distillation to remove unreacted starting materials, byproducts, and to isolate the desired fraction.[1]

-

3.1.2 The Ziegler Process

This process involves the oxidation of trialkylaluminum compounds.[1]

-

Methodology:

-

Growth Reaction: Triethylaluminum is reacted with ethylene in a "growth" reaction, which inserts ethylene molecules into the aluminum-carbon bonds to form higher molecular weight trialkylaluminum compounds.[1]

-

Oxidation: The resulting trialkylaluminum compounds are oxidized with air to form aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are then hydrolyzed with water to yield the this compound isomers and aluminum hydroxide.

-

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and essential technique for separating, identifying, and quantifying the various isomers within an this compound mixture.[1][6]

-

Methodology:

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1000 ppm) in a suitable solvent such as dichloromethane or hexane. For quantitative analysis, an internal standard (e.g., n-dodecanol) should be added.[1]

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).[6]

-

Injector Temperature: Set to approximately 250 °C.[6]

-

Oven Program: Begin at a low temperature (e.g., 50 °C), hold for several minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all C10 isomers.[6]

-

Carrier Gas: Use Helium at a constant flow rate.[6]

-

-

MS Detection:

-

Data Analysis: Isomers are separated based on their boiling points and interaction with the stationary phase, resulting in different retention times. The mass spectrum of each separated peak is used to confirm its identity as a C10 alcohol and to help elucidate its specific branched structure based on fragmentation patterns.[1]

-

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API), its isomeric complexity and physicochemical properties make it valuable in several areas of pharmaceutical development.

-

Specialty Solvent and Excipient: Its favorable solvency, low volatility, and safety profile make it a suitable solvent in certain drug formulations and for the extraction of natural products.[6]

-

Pharmaceutical Intermediate: this compound is a key starting material for various pharmaceutical intermediates. Its branched alkyl chain can be used to introduce lipophilicity into a molecule, which can be a critical strategy for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Skin Permeation Enhancer: A significant application in drug development is its role as a skin permeation enhancer in topical and transdermal formulations.[6] Long-chain alcohols like this compound can increase the penetration of APIs through the skin's primary barrier, the stratum corneum.[6]

Mechanism of Skin Permeation Enhancement

There is limited evidence suggesting this compound interacts directly with specific biological signaling pathways.[6] Instead, its primary mechanism as a permeation enhancer is the physicochemical disruption of the highly ordered lipid lamellae within the stratum corneum.[6] This disruption increases the fluidity of the lipid bilayers, creating pathways that allow for easier passage of API molecules through the skin barrier.

Conclusion

This compound is a versatile chemical defined by its isomeric complexity. For researchers, scientists, and drug development professionals, understanding the distribution of its isomers and their collective physicochemical properties is critical for its effective application. Whether used as a solvent, a skin permeation enhancer, or a synthetic intermediate to modulate lipophilicity, the branched C10 structure of this compound offers unique advantages. The protocols outlined in this guide for its synthesis and analysis provide a foundational basis for professionals working with this important branched-chain alcohol, underscoring its utility in the broader context of chemical and pharmaceutical development.[1]

References

- 1. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]

- 2. ez.restek.com [ez.restek.com]

- 3. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]

- 4. 1-Decanol [webbook.nist.gov]

- 5. 1-Decanol (CAS 112-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-Decanol - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Decyl Alcohol Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]

Spectroscopic Profile of Isodecanol: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Isodecanol, with a Focus on 8-Methylnonan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a term commonly referring to a mixture of C10 branched-chain primary alcohols. Due to the isomeric complexity of commercial this compound, this document will focus on a representative and well-characterized isomer, 8-methylnonan-1-ol, to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and other fields where detailed structural elucidation and characterization of organic molecules are critical.

Introduction to this compound

This compound is a fatty alcohol that finds application in various industrial products, including lubricants, surfactants, and solvents. The CAS number 25339-17-7 is assigned to the mixture of this compound isomers. The physical and chemical properties of this compound can vary depending on the specific isomeric composition. For the purpose of detailed spectroscopic analysis, this guide will center on 8-methylnonan-1-ol as a model compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for 8-methylnonan-1-ol.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 8-methylnonan-1-ol provides information on the different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data for 8-Methylnonan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | H-1 (-CH₂OH) |

| ~1.56 | Quintet | 2H | H-2 |

| ~1.2-1.4 | Multiplet | 10H | H-3, H-4, H-5, H-6, H-7 |

| ~1.14 | Multiplet | 1H | H-8 |

| ~0.86 | Doublet | 6H | H-9, H-10 (CH₃)₂ |

| ~1.5 (variable) | Singlet (broad) | 1H | -OH |

¹³

An In-Depth Technical Guide to the Physical Properties of Isodecanol as a Function of Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, is a versatile industrial chemical with applications ranging from a solvent and plasticizer intermediate to a component in lubricants and agricultural chemicals. A thorough understanding of its physical properties, and how they vary with temperature, is critical for process design, formulation development, and safety assessments in its various applications. This technical guide provides a comprehensive overview of the key physical properties of this compound, with a focus on their temperature dependence. It includes tabulated data, detailed experimental protocols for property determination, and a visualization of the relationships between temperature and these properties.

Data Presentation: Physical Properties of this compound

The following tables summarize the available quantitative data for the key physical properties of this compound at various temperatures.

Table 1: Density of this compound

| Temperature (°C) | Density (g/cm³) |

| 20 | 0.841[1] |

| 20 | 0.838[2][3][4] |

Table 2: Viscosity of this compound

| Temperature (°C) | Kinematic Viscosity (mm²/s) |

| 20 | 21[5] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| 25 | 0.0207[1] | - |

| 70 | - | 0.13[1][6] |

Table 4: Heat Capacity of this compound

| Temperature (°C) | Heat Capacity (BTU/lb·°F) | Heat Capacity (J/g·°C) |

| 29.4 | 0.555 | 2.324 |

| 32.2 | 0.561 | 2.349 |

| 35.0 | 0.567 | 2.374 |

| 37.8 | 0.573 | 2.399 |

| 40.6 | 0.579 | 2.424 |

| 43.3 | 0.584 | 2.445 |

| 46.1 | 0.590 | 2.470 |

| 48.9 | 0.596 | 2.495 |

| 51.7 | 0.602 | 2.520 |

| 54.4 | 0.608 | 2.546 |

| 57.2 | 0.614 | 2.571 |

Note: The heat capacity data was extracted from a graphical representation and converted from British Thermal Units (BTU) per pound per degree Fahrenheit to Joules per gram per degree Celsius.

Experimental Protocols

The determination of the physical properties of liquids like this compound involves well-established experimental techniques. Below are detailed methodologies for the key experiments.

Density Measurement

Methodology: Vibrating Tube Densimeter

A common and precise method for determining the density of liquids is through the use of a vibrating tube densimeter.

-

Principle: The principle is based on the fact that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the tube. When the tube is filled with a liquid, its total mass changes, leading to a shift in the natural frequency of vibration. This shift is directly related to the density of the liquid.

-

Apparatus: A digital vibrating tube densimeter, a temperature-controlled water bath, a syringe for sample injection, and the this compound sample.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The U-tube is thoroughly cleaned and dried.

-

The desired temperature is set and allowed to stabilize using the circulating water bath.

-

The this compound sample is injected into the U-tube using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the filled tube.

-

The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

-

Measurements are repeated at different temperatures to determine the temperature-dependent density profile.

-

Viscosity Measurement

Methodology: Rotational Viscometer

Rotational viscometers are widely used to measure the viscosity of a variety of liquids.

-

Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The resistance to this rotation is a measure of the fluid's dynamic viscosity.

-

Apparatus: A rotational viscometer with a set of spindles, a temperature-controlled sample holder or water bath, and the this compound sample.

-

Procedure:

-

The appropriate spindle and speed are selected based on the expected viscosity of this compound.

-

The sample is placed in the temperature-controlled holder and allowed to reach thermal equilibrium.

-

The spindle is immersed in the this compound sample to the specified depth.

-

The motor is started, and the spindle rotates at a constant speed.

-

The instrument measures the torque required to maintain this constant rotation.

-

The dynamic viscosity is calculated from the torque, the geometry of the spindle, and the rotational speed.

-

To obtain kinematic viscosity, the dynamic viscosity is divided by the density of this compound at the same temperature.

-

The process is repeated at various temperatures to establish the viscosity-temperature relationship.

-

Surface Tension Measurement

Methodology: Du Noüy Ring Tensiometer

The Du Noüy ring method is a classic and reliable technique for measuring the surface tension of liquids.

-

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is directly proportional to the surface tension of the liquid.

-

Apparatus: A Du Noüy ring tensiometer, a platinum-iridium ring, a temperature-controlled sample vessel, and the this compound sample.

-

Procedure:

-

The platinum-iridium ring is meticulously cleaned and flamed to ensure complete wetting.

-

The this compound sample is placed in the temperature-controlled vessel and allowed to reach the desired temperature.

-

The ring is immersed below the surface of the this compound.

-

The platform holding the sample is slowly lowered, causing the ring to be pulled through the liquid surface.

-

A meniscus of liquid is formed and pulls the ring downwards.

-

The force is continuously measured as the ring is pulled upwards.

-

The maximum force just before the liquid film breaks is recorded.

-

The surface tension is calculated from this maximum force and the dimensions of the ring, with a correction factor applied.

-

Measurements are performed at different temperatures to determine the effect of temperature on surface tension.

-

Vapor Pressure Measurement

Methodology: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid at a given temperature.

-

Principle: A sample of the liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

-

Apparatus: A thermostated vessel, a pressure transducer or manometer, a vacuum pump, a temperature controller, and the this compound sample.

-

Procedure:

-

A small amount of this compound is introduced into the vessel.

-

The vessel is connected to a vacuum pump to remove the air. The sample is often frozen with liquid nitrogen during evacuation to prevent its evaporation.

-

The vessel is then sealed and placed in a thermostat bath at the desired temperature.

-

The liquid is allowed to equilibrate with its vapor, which is indicated by a stable pressure reading.

-

The pressure of the vapor in the headspace is measured using a pressure transducer or manometer. This is the vapor pressure of this compound at that temperature.

-

The procedure is repeated at different temperatures to obtain the vapor pressure curve.

-

Mandatory Visualization

The following diagram illustrates the expected qualitative relationship between temperature and the key physical properties of this compound. As temperature increases, density, viscosity, and surface tension generally decrease, while vapor pressure increases exponentially.

Figure 1: Temperature's effect on this compound properties.

References

Isodecanol: A Comprehensive Technical Guide to CAS Number and Regulatory Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol is a branched-chain fatty alcohol consisting of a ten-carbon backbone. It is a complex mixture of isomers, with the specific composition varying depending on the manufacturing process. This versatile compound serves as a key intermediate in the synthesis of plasticizers, surfactants, and lubricants. Its properties also lend it to applications as a solvent and antifoaming agent. This technical guide provides an in-depth overview of the Chemical Abstracts Service (CAS) number, regulatory landscape, and key toxicological and physicochemical properties of this compound, presented for the scientific community.

Chemical Identification and Physical Properties

The primary CAS number for the isomeric mixture of this compound is 25339-17-7 .[1][2] This identifier encompasses a variety of branched-chain decyl alcohols. Specific isomers, such as 8-methyl-1-nonanol, are also associated with this CAS number.[1] Other isomers have their own unique CAS numbers, for instance, 2-methyl-1-nonanol is identified by CAS number 40589-14-8.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][3] |

| Molecular Weight | 158.28 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [1] |

| Odor | Mild alcoholic | [1] |

| Boiling Point | 215-225 °C | [3] |

| Melting Point | -60 °C | [3] |

| Flash Point | 95 °C | [3] |

| Density | 0.838 g/mL at 20 °C | [3] |

| Water Solubility | Low | [4] |

| LogP (Octanol/Water Partition Coefficient) | ~3.7 | [3] |

Regulatory Information

This compound is subject to various chemical regulations globally. A summary of its status under key regulatory frameworks is provided below.

| Regulation | Status/Classification | Details | Reference |

| REACH (EU) | Registered | This compound is registered under REACH, with ECHA classifying it as causing skin irritation and being harmful to aquatic life with long-lasting effects. | [5] |

| TSCA (US) | Active | This compound is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating it is approved for commerce in the United States. | [6] |

| GHS Classification | Warning | Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects). | [2][6] |

There are currently no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[3]

Toxicological and Ecotoxicological Data

The toxicological profile of this compound has been evaluated through various studies. The following table summarizes key toxicity data.

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | >2648 - 6400 mg/kg | [1][7][8] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 3150 - 3560 mg/kg | [6][8] |

| Skin Irritation | Rabbit | Dermal | - | Irritant | [2] |

| Eye Irritation | Rabbit | Ocular | - | Serious Irritant | [2] |

| Aquatic Toxicity | Brine Shrimp | - | LC50 (24h) | 3.4 mg/L | [6] |

| Aquatic Toxicity | Harpacticoid Copepod | - | LC50 (96h) | 1.3 mg/L | [6] |

This compound is considered to have a high potential for bioconcentration in aquatic organisms based on its BCF; however, it is also readily biodegradable.[1]

Experimental Protocols

The determination of the physicochemical and toxicological properties of this compound generally follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

-

Partition Coefficient (n-octanol/water): This is a key parameter for assessing the environmental fate of a substance. It can be determined using the OECD Guideline 107 (Shake Flask Method), OECD Guideline 117 (HPLC Method), or OECD Guideline 123 (Slow-Stirring Method).[8][9][10][11][12] The choice of method depends on the expected log Pow value.[8]

Toxicological Testing

A tiered approach is often employed for toxicological assessment to minimize animal testing.

-

Acute Oral Toxicity: The acute oral lethal dose (LD50) is typically determined following OECD Guideline 420 (Fixed Dose Procedure) , OECD Guideline 423 (Acute Toxic Class Method) , or OECD Guideline 425 (Up-and-Down Procedure) . These methods involve administering a single dose of the substance to animals (usually rats) and observing them for a defined period (typically 14 days) for signs of toxicity and mortality.[13]

-

Dermal Irritation/Corrosion: The potential for skin irritation is assessed using OECD Guideline 404 .[5][14] This test involves applying the substance to the skin of a test animal (usually a rabbit) and observing for erythema and edema over a period of time.[5] A tiered, weight-of-the-evidence approach, including in vitro data, is recommended to reduce animal use.[14]

-

Eye Irritation/Corrosion: OECD Guideline 405 is the standard method for assessing eye irritation.[2][3][7] A single dose of the substance is applied to the eye of an animal (typically a rabbit), and the cornea, iris, and conjunctiva are examined for lesions at specific intervals.[2] The use of analgesics and anesthetics is recommended to minimize animal distress.[2]

-

Skin Sensitization: The potential to cause skin sensitization (allergic contact dermatitis) is evaluated using methods such as the OECD Guideline 406 (Guinea Pig Maximisation Test) or OECD Guideline 429 (Local Lymph Node Assay) .[1][15]

Ecotoxicological Testing

-

Ready Biodegradability: The biodegradability of this compound is assessed using one of the six methods described in OECD Guideline 301 .[16][17][18] These tests measure the removal of dissolved organic carbon, CO2 production, or oxygen uptake over a 28-day period.[18] To be classified as "readily biodegradable," a substance must meet specific degradation percentages within a 10-day window.[17]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the regulatory assessment of this compound.

Caption: Decision logic for GHS classification of skin and eye irritation.

Caption: A generalized workflow for tiered toxicity testing.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ecetoc.org [ecetoc.org]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 13. umwelt-online.de [umwelt-online.de]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. utu.fi [utu.fi]

- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Isodecanol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical health and safety considerations for handling isodecanol (CAS No. 25339-17-7) in a laboratory environment. This compound, a branched-chain C10 alcohol, is primarily utilized as a chemical intermediate in the manufacturing of plasticizers and as an antifoaming agent.[1] Adherence to the protocols and safety measures outlined in this document is paramount for minimizing risks and ensuring a safe research and development setting.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and in anticipating its behavior under various laboratory conditions.[1] this compound is a colorless, slightly viscous liquid with a mild alcoholic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1][2][3][4][5] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Physical State | Liquid | [1][6] |

| Appearance | Colorless liquid | [2] |

| Odor | Weak alcoholic | [6][7] |

| Melting Point | -60 °C to -78 °C | [1][2][6] |

| Boiling Point | 215 - 225 °C | [1][2] |

| Flash Point | 95 - 99 °C | [1][2][6] |

| Auto-ignition Temperature | 280 °C | [6] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [7] |

| Vapor Density | 5.5 (Air = 1) | [7] |

| Density | 0.838 g/mL at 20 °C | [2][3] |

| Solubility in Water | Insoluble | [6][7] |

Toxicological Profile and Hazard Identification

This compound is classified as a skin and eye irritant.[7][8] While acute toxicity via oral and dermal routes is considered low, appropriate handling is necessary to prevent adverse health effects.[1]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference(s) | | --- | --- | --- | | Oral LD50 | Rat | > 2,648 mg/kg bw |[6] | | | Rat | 6,400 mg/kg |[7][9] | | | Rat | 6,500 uL/kg |[10] | | Dermal LD50 | Rabbit | > 3.16 mL/kg bw |[6] | | | Rabbit | 3,150 mg/kg |[7][10] | | Inhalation LC50 | Mice, Rats, Guinea Pigs | > 95.3 ppm |[6] |

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

The corresponding signal word is Warning .[11]

Primary Routes of Exposure and Symptoms

-

Inhalation: Inhaling this compound vapors may lead to irritation of the respiratory tract.[9] Symptoms can include coughing, sore throat, dizziness, and headache.[12]

-

Dermal Contact: Direct contact with the skin can cause irritation.[9] Prolonged or repeated exposure may lead to dryness or cracking of the skin as it defats the skin.[9][13]

-

Eye Contact: this compound is irritating to the eyes, and direct contact can cause redness and pain.[12]

-

Ingestion: Ingestion may cause symptoms similar to inhalation, such as nausea, vomiting, and diarrhea.[12]

Occupational Health and Safety

To ensure a safe laboratory environment, direct physical contact with this compound should be avoided, and all handling procedures should be performed in a well-ventilated area or within a chemical fume hood.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.[14] The following PPE is recommended:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1][6]

-

Skin Protection:

-